molecular formula C22H22FN3 B5504492 N-(2-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

N-(2-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

Cat. No.: B5504492
M. Wt: 347.4 g/mol
InChI Key: XWTLQJOAIDMEFS-LFVJCYFKSA-N
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Description

N-(2-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a piperazine-derived Schiff base characterized by a 2-fluorobenzylidene imine group and a 1-naphthylmethyl substitution on the piperazine ring. The fluorine atom at the ortho position of the benzylidene group likely enhances electron-withdrawing effects and influences molecular interactions, while the bulky 1-naphthylmethyl substituent may contribute to steric hindrance and hydrophobic interactions. Such structural features are critical in medicinal chemistry, particularly for targeting receptors or enzymes where electronic and steric factors modulate activity .

Properties

IUPAC Name

(E)-1-(2-fluorophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3/c23-22-11-4-2-7-19(22)16-24-26-14-12-25(13-15-26)17-20-9-5-8-18-6-1-3-10-21(18)20/h1-11,16H,12-15,17H2/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTLQJOAIDMEFS-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of monoamine oxidase (MAO), a key enzyme involved in the metabolism of neurotransmitters. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological evaluations, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's chemical formula is C22H22FN3C_{22}H_{22}FN_3, and it features a piperazine ring substituted with a naphthylmethyl group and a fluorobenzylidene moiety. The synthesis typically involves the condensation of 2-fluorobenzaldehyde with 4-(1-naphthylmethyl)piperazine, yielding the desired hydrazone derivative. The structural characteristics are crucial for its biological activity, influencing interactions with target enzymes.

Monoamine Oxidase Inhibition

Monoamine oxidase (MAO) plays a significant role in neurochemical pathways, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Inhibitors of MAO can enhance levels of neurotransmitters like serotonin and dopamine, offering therapeutic benefits.

Recent studies have demonstrated that derivatives containing the piperazine moiety, including this compound, exhibit potent inhibitory activity against MAO-B.

  • Inhibition Potency : The compound has been reported to have an IC50 value indicative of its effectiveness as an MAO-B inhibitor. For instance, related compounds with similar structures have shown IC50 values ranging from 0.013 µM to 4.19 µM for MAO-B and MAO-A respectively, suggesting that modifications to the piperazine structure can significantly affect inhibitory potency .
  • Selectivity : Selectivity indices (SI) for MAO-B inhibition are also critical; compounds with higher SI values indicate a preference for inhibiting MAO-B over MAO-A. For example, one derivative showed an SI of 120.8 for MAO-B .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • In Vitro Evaluations : In vitro studies involving cell lines such as L929 fibroblasts assessed cytotoxicity and enzyme inhibition. Results indicated that while some derivatives caused significant cell death at higher concentrations, others like T6 exhibited minimal toxicity even at elevated doses .
  • Molecular Docking Studies : Computational analyses have provided insights into binding affinities and interactions at the active sites of MAO enzymes. Higher docking scores were observed for certain derivatives when bound to MAO-B compared to MAO-A, reinforcing their potential as selective inhibitors .
  • Structure-Activity Relationships (SAR) : Investigations into SAR have revealed that modifications on the phenyl ring can influence both potency and selectivity for MAO isoforms. The introduction of halogen or methoxy groups generally enhanced inhibitory effects .

Summary Table of Biological Activity

CompoundTarget EnzymeIC50 (µM)Selectivity Index
This compoundMAO-BTBDTBD
T3MAO-A1.57107.4
T6MAO-B0.013120.8

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

N-(2-Methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
  • Structural Difference : The benzylidene group here bears a 2-methyl substituent instead of 2-fluoro.
  • Implications :
    • The methyl group is electron-donating, which may reduce dipole moments compared to the fluorine-substituted analog. This could weaken interactions with polar biological targets.
    • Increased hydrophobicity from the methyl group might enhance membrane permeability but reduce solubility in aqueous environments.
  • Synthetic Data : While specific data for the target compound are unavailable, related analogs (e.g., compound 5g in ) show moderate yields (~42%) after chromatography, suggesting similar synthetic challenges for piperazine derivatives .
2-[3,5-Bis-(2-fluorobenzylidene)-4-piperidon-1-yl]-N-(4-fluorobenzyl)-acetamide
  • Structural Difference : This compound features a piperidone core (vs. piperazine) with dual 2-fluorobenzylidene groups and a 4-fluorobenzyl acetamide side chain.
  • Functional Insight: The piperidone ring introduces a ketone group, altering electronic distribution and hydrogen-bonding capacity. Reported as an anticancer agent, suggesting fluorinated piperidine/piperazine derivatives hold therapeutic relevance .
N-[3-(Benzyloxy)benzylidene]-4-(2-chlorobenzyl)piperazin-1-amine
  • Structural Difference : A 3-benzyloxybenzylidene group replaces the 2-fluorobenzylidene, and a 2-chlorobenzyl group substitutes the 1-naphthylmethyl.
  • Molecular weight (419.95 g/mol) exceeds the target compound’s estimated mass (~370–390 g/mol), which could affect pharmacokinetics .
(Z)-1-[4-(Acetylaminosulfonyl)-phenyl]-4-(2-fluorobenzylidene)-2-(4-fluorophenyl)-5(4H)-imidazolone
  • Structural Difference: Replaces the piperazine core with an imidazolone ring and incorporates an acetylaminosulfonyl group.
  • High melting point (250–253°C) suggests strong crystalline packing, a trait less common in flexible piperazine derivatives .

Key Observations :

  • Fluorine substituents consistently appear in analogs with reported bioactivity (e.g., anticancer in ), underscoring their role in enhancing target engagement.
  • Piperazine derivatives exhibit structural flexibility, whereas imidazolone or piperidone cores introduce rigidity and distinct electronic profiles.
  • High melting points in imidazolone derivatives () suggest stronger intermolecular forces compared to piperazine analogs.

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